N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE
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Overview
Description
N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a catalyst.
Introduction of the methoxy group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate.
Sulfonamide formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.
Acetamide formation: The final step involves the acylation of the sulfonamide derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups.
Scientific Research Applications
N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate receptors: Interact with cell surface receptors, altering their signaling pathways.
Affect cellular pathways: Influence various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinidine: An antiarrhythmic agent derived from quinoline.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, sulfonamide, and acetamide groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[(4-methoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-16(28)25-18-8-11-20(12-9-18)32(29,30)27-19-10-13-22-21(14-19)24(31-2)15-23(26-22)17-6-4-3-5-7-17/h3-15,27H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNZGYZXBIXCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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